REACTION_CXSMILES
|
[CH2:1]([OH:4])[C:2]#[CH:3].[Br:5][CH2:6][CH2:7][CH2:8][CH2:9]Br.[OH-].[Na+]>O>[Br:5][CH2:6][CH2:7][CH2:8][CH2:9][O:4][CH2:1][C:2]#[CH:3] |f:2.3|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C#C)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
BrCCCCBr
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
was stirred vigorously overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ether (2×200 ml)
|
Type
|
CUSTOM
|
Details
|
The organic extracts were dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a yellow oil which
|
Type
|
CUSTOM
|
Details
|
was purified by FCC
|
Type
|
WASH
|
Details
|
eluting with H→H/ER (19:1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrCCCCOCC#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |